4-Methyl-1H-indole-7-carbaldehyde
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Overview
Description
4-Methyl-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in many natural and synthetic compounds. This compound, specifically, has a methyl group at the 4th position and an aldehyde group at the 7th position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-7-carbaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the use of dihydrofuran and hydrazone intermediates .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include refluxing the reactants in methanol with methanesulfonic acid as the catalyst .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-indole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Indole-7-carboxylic acid.
Reduction: 4-Methyl-1H-indole-7-methanol.
Substitution: Various substituted indoles depending on the electrophile used.
Scientific Research Applications
4-Methyl-1H-indole-7-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1H-indole-7-carbaldehyde involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, influencing biological pathways. For instance, it can inhibit certain enzymes or bind to specific receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Another indole derivative with an aldehyde group at the 3rd position.
Indole-4-carboxaldehyde: Similar structure but with the aldehyde group at the 4th position.
Indole-7-carboxaldehyde: Similar to 4-Methyl-1H-indole-7-carbaldehyde but without the methyl group.
Uniqueness
This compound is unique due to the presence of both a methyl group and an aldehyde group on the indole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C10H9NO |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
4-methyl-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8(6-12)10-9(7)4-5-11-10/h2-6,11H,1H3 |
InChI Key |
FGDMOFOWYSPHQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C=O |
Origin of Product |
United States |
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